molecular formula C20H26O2 B8727259 4-Hydroxy-4'-octyloxybiphenyl CAS No. 78435-18-4

4-Hydroxy-4'-octyloxybiphenyl

Cat. No.: B8727259
CAS No.: 78435-18-4
M. Wt: 298.4 g/mol
InChI Key: VKMLCPHQDWRURW-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-octyloxybiphenyl is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Displays (LCDs)

Overview
4-Hydroxy-4'-octyloxybiphenyl is primarily utilized in the formulation of liquid crystals for display technologies. Its ability to exhibit liquid crystalline phases allows for effective manipulation of light, making it ideal for LCDs.

Properties

  • Thermotropic Behavior : The compound demonstrates thermotropic properties, meaning it can transition between different liquid crystal phases with temperature changes. This characteristic is crucial for the operation of LCDs, where temperature stability is essential.
  • Electro-optical Characteristics : The compound exhibits favorable electro-optical properties, such as high dielectric anisotropy, which enhances the response time and efficiency of LCDs.

Case Studies
Research has shown that mixtures containing this compound can achieve improved performance metrics in LCD applications, including faster switching times and better color reproduction compared to conventional materials .

Advanced Material Development

Overview
The unique molecular structure of this compound also lends itself to the development of advanced materials beyond traditional displays.

Applications in Polymer-Dispersed Liquid Crystals (PDLCs)
In PDLC films, this compound serves as a key component that influences the alignment and aggregation of liquid crystals within polymer matrices. This results in materials that can be used for smart windows and privacy screens .

Property Value/Description
Dielectric AnisotropyHigh
Phase Transition RangeWide range suitable for various applications
Response TimeSignificantly reduced in optimized mixtures

Research on Chiral Liquid Crystals

Overview
The compound has been studied extensively in the context of chiral liquid crystals, which are essential for creating devices with enhanced optical properties.

Chiral Mesophases
this compound has been incorporated into chiral mesophases, leading to new insights into electro-optical switching mechanisms. These studies have indicated that such systems can exhibit unique optical phenomena, enhancing their applicability in display technologies and photonic devices .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound involves various chemical processes aimed at achieving high purity and specific structural characteristics. Techniques such as NMR spectroscopy and chromatography are employed to characterize the synthesized compounds effectively.

Synthesis Method Description
NMR SpectroscopyUsed for structural elucidation
ChromatographyEmployed for purification

Properties

CAS No.

78435-18-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-(4-octoxyphenyl)phenol

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15,21H,2-7,16H2,1H3

InChI Key

VKMLCPHQDWRURW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-n-Octyloxy-4'-acetylbiphenyl (38.5 g, 0.119 mol), formic acid (23.8 g, 5.17 mols) and toluene (200 ml) were heated to 60° C., followed by dropwise adding a 35% H2O2 aqueous solution (160.7 g, 1.04 mol) over 1.5 hour while keeping the liquid temperature at 70°~75° C., thereafter heating at 60°~70° C. for 3 hours with stirring, cooling down to room temperature, extracting with toluene (1.5 l), washing with water till the washing water became neutral, drying, removing toluene, adding ethanol (200 ml), heating under reflux, somewhat cooling, adding a 40% NaOH aqueous solution (80 ml ), again heating under reflux for 2 hours, pouring the solution in 6N hydrochloric acid (1 l), stirring, collecting the resulting solids by suction filtering, adding toluene (300 ml), withdrawing water and recrystallizing to obtain 4-hydroxy-4'-n-octyloxybiphenyl (18.5 g). Yield: 50.6%. M.P.: 153.6° C.
Name
4-n-Octyloxy-4'-acetylbiphenyl
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
160.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-octyloxy-4′-tetrahydropyranyloxybiphenyl 9E (R=octyl) (5 g) in methanol (39 ml) is added toluenesulfonic acid (25 mg). The reaction mixture is stirred at room temperature overnight, at which time potassium carbonate (1 g) is added. The reaction mixture is stirred an additional hour, and is then filtered. The solvent is removed in vacuo.
Name
4-octyloxy-4′-tetrahydropyranyloxybiphenyl
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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